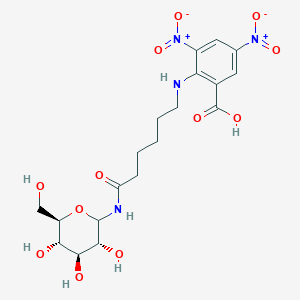

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

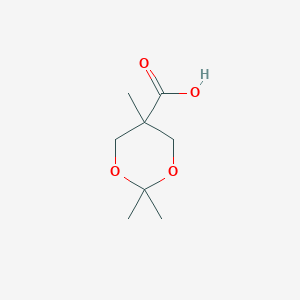

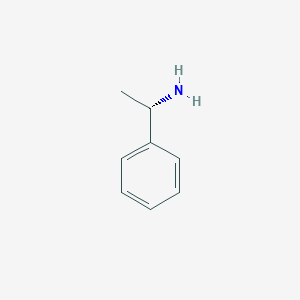

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine, also known as D4N, is a synthetic analog of adenine. It is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. D4N has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.

Wissenschaftliche Forschungsanwendungen

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the cGAS-STING pathway, which is involved in the immune response to tumors. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

In autoimmune disorders, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to suppress the production of interferon-alpha, a key mediator of autoimmune diseases such as lupus and psoriasis. In infectious diseases, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to inhibit the replication of viruses such as herpes simplex virus and hepatitis B virus.

Wirkmechanismus

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine exerts its pharmacological effects by inhibiting the activity of cGAS, which is a cytosolic DNA sensor that detects foreign DNA and triggers the production of type I interferons and other immune mediators. By blocking cGAS, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can suppress the immune response and reduce inflammation. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has also been shown to inhibit the STING protein, which is downstream of cGAS and plays a crucial role in the activation of the innate immune response.

Biochemische Und Physiologische Effekte

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to have potent anti-inflammatory effects in various preclinical models. It can suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can also reduce the infiltration of immune cells into inflamed tissues and inhibit the activation of immune cells such as macrophages and dendritic cells.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has several advantages for lab experiments, including its high potency and selectivity for cGAS inhibition. It can also be easily synthesized in large quantities and has good stability in aqueous solutions. However, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research and development of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine. One potential application is in the treatment of cancer, where 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be combined with chemotherapy or radiation therapy to enhance their efficacy. Another potential application is in autoimmune disorders, where 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be used to suppress the production of interferon-alpha and other immune mediators. In infectious diseases, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be used to inhibit the replication of viruses and enhance the antiviral immune response. Finally, further studies are needed to investigate the potential toxicity and safety of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine in humans, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesemethoden

The synthesis of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine involves several steps, starting with the reaction of 2,6-diaminopurine with 2-bromo-3-nonanol to yield 2,6-diaminopurine-9-(2-hydroxy-3-nonyl) ether. This compound is then treated with sodium hydride and methyl iodide to produce 9-(2-hydroxy-3-nonyl)adenine. Finally, the dideaza analog is obtained by removing the nitrogen at position 1 using a palladium-catalyzed deamination reaction.

Eigenschaften

CAS-Nummer |

103298-52-8 |

|---|---|

Produktname |

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine |

Molekularformel |

C16H25N3O |

Molekulargewicht |

275.39 g/mol |

IUPAC-Name |

(2R,3S)-3-(4-aminobenzimidazol-1-yl)nonan-2-ol |

InChI |

InChI=1S/C16H25N3O/c1-3-4-5-6-9-14(12(2)20)19-11-18-16-13(17)8-7-10-15(16)19/h7-8,10-12,14,20H,3-6,9,17H2,1-2H3/t12-,14+/m1/s1 |

InChI-Schlüssel |

QVTWKVHAPMJSPW-OCCSQVGLSA-N |

Isomerische SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CC=C21)N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N |

Kanonische SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N |

Andere CAS-Nummern |

103298-52-8 |

Synonyme |

1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine 1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine oxalate 1,3-dideaza-EHNA 1,3-dideaza-erythro-9-(2-hydroxy-3-nonyl)adenine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

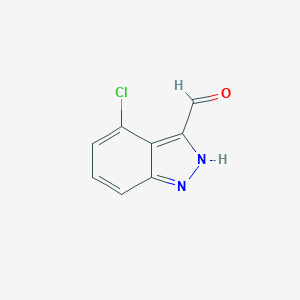

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)